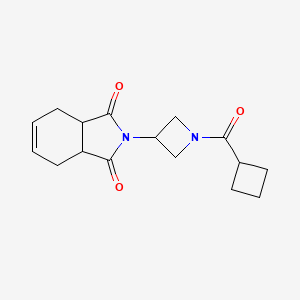

2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Description

The compound 2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a bicyclic heterocyclic molecule featuring an isoindole-1,3-dione core fused with a hexahydro ring system. These reactions typically employ aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) under basic conditions to form α,β-unsaturated ketone linkages .

Properties

IUPAC Name |

2-[1-(cyclobutanecarbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-14(10-4-3-5-10)17-8-11(9-17)18-15(20)12-6-1-2-7-13(12)16(18)21/h1-2,10-13H,3-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJCGJUZFZBRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.

Mechanism of Action

The mechanism of action for 2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with proteins or enzymes in a specific manner.

Comparison with Similar Compounds

Comparison with Structural Analogs

Data Tables for Comparative Analysis

Table 1: Substituent Diversity in Isoindole-1,3-dione Derivatives

Table 2: Spectroscopic Signatures

Biological Activity

The compound 2-(1-cyclobutanecarbonylazetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione belongs to a class of isoindole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by its hexahydroisoindole core and a cyclobutanecarbonylazetidine substituent. This unique structure may contribute to its biological activity through various interactions with biological targets.

Antioxidant Activity

Research indicates that isoindole derivatives exhibit significant antioxidant properties. The compound has been shown to interact with key molecular targets such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) . These interactions are crucial for mediating antioxidant activities and reducing oxidative stress in cells .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of isoindole derivatives. For instance:

- A series of isoindole compounds demonstrated moderate to strong activity against various strains of bacteria and fungi. The compound in focus showed effective inhibition against Gram-negative bacteria and certain fungal strains .

- The minimal inhibitory concentrations (MIC) were assessed using agar well diffusion assays, revealing that many derivatives exhibited significant antimicrobial effects compared to standard drugs like ciprofloxacin and ketoconazole .

Anticancer Properties

Isoindole derivatives have also been investigated for their anticancer properties:

- The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of pathways associated with cell survival and proliferation. Studies suggest that it may inhibit tumor growth by targeting specific oncogenic pathways .

- In vivo studies using Ehrlich's ascites carcinoma model demonstrated a notable reduction in tumor volume when treated with isoindole derivatives .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound has been characterized using bioinformatics tools:

- Absorption : Predicted to have suitable intestinal absorption rates.

- Blood-Brain Barrier (BBB) Permeability : Good permeability across the BBB suggests potential neuroprotective effects.

- Toxicity : Preliminary assessments indicate low toxicity levels in vitro, although further studies are necessary to establish safety profiles in vivo .

Case Studies

- Study on Antimicrobial Activity : A study synthesized various isoindole derivatives and evaluated their antimicrobial efficacy. Results indicated that the tested compounds had varying degrees of activity against both bacterial and fungal pathogens, with some showing significant promise as new antimicrobial agents .

- Anticancer Evaluation : In a study involving cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antioxidant | Interaction with MAO-B and COX-2; reduces oxidative stress |

| Antimicrobial | Effective against Gram-negative bacteria; MIC values ranging from 25 to 200 μg/ml |

| Anticancer | Induces apoptosis; reduces tumor volume in animal models |

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions:

- Temperature : Exothermic cyclization steps may necessitate gradual heating (e.g., 40–60°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for azetidine coupling steps due to their ability to stabilize intermediates .

- Catalysts : Use of coupling agents (e.g., HATU or EDCI) to facilitate cyclobutanecarbonyl-azetidine bond formation.

- Step-wise purification : Intermediate isolation via column chromatography (silica gel, hexane/EtOAc gradients) ensures purity before final cyclization .

Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying the isoindole-dione core, azetidine substituents, and cyclobutane geometry. Aromatic protons in the isoindole ring typically appear as distinct multiplets at δ 6.5–7.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup>) and rules out byproducts.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Basic: How is the compound’s biological activity typically screened in preclinical research?

- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays to evaluate cytotoxicity. IC50 values <10 µM suggest therapeutic potential.

- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates to determine binding affinity .

- Solubility profiling : Use DMSO/PBS mixtures to assess bioavailability limitations .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

- Multi-spectral cross-validation : Combine <sup>1</sup>H-<sup>13</sup>C HSQC and HMBC NMR to assign ambiguous proton environments (e.g., distinguishing cyclobutane vs. azetidine methylene groups).

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., 3a,7a-hexahydro ring conformation) .

- Quantum mechanical calculations : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to validate structural assignments .

Advanced: What computational approaches are used to predict the compound’s reactivity and binding modes?

- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with isoindole-dione carbonyl groups.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) to identify critical binding residues.

- AI-driven synthesis optimization : Train neural networks on reaction databases to predict optimal catalysts or solvents for yield improvement .

Advanced: What strategies are employed for enantioselective synthesis of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclobutane formation to induce asymmetry.

- Asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereocontrol in azetidine ring functionalization.

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) and validate enantiomeric excess (ee) via circular dichroism .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS. Isoindole-dione rings may hydrolyze in acidic conditions.

- Oxidative stress testing : Expose to H2O2 or cytochrome P450 enzymes to identify labile functional groups (e.g., cyclobutane).

- Thermal analysis : TGA/DSC profiles reveal decomposition temperatures (>200°C suggests solid-state stability) .

Advanced: What methodologies address purification challenges due to structural complexity?

- Multi-dimensional chromatography : Combine size exclusion (SEC) and ion-exchange chromatography to separate closely related isomers.

- Crystallization optimization : Screen solvent mixtures (e.g., EtOH/water) to obtain single crystals for X-ray analysis.

- Membrane filtration : Use tangential flow filtration (TFF) to remove high-molecular-weight impurities during large-scale synthesis .

Advanced: How should researchers design experiments to align with theoretical frameworks?

- Mechanistic hypothesis testing : For example, if the compound is hypothesized to inhibit NF-κB, design luciferase reporter assays in TNF-α-stimulated cells.

- Structure-activity relationship (SAR) models : Systematically vary substituents (e.g., cyclobutane vs. cyclohexane) and correlate changes with bioactivity data.

- Dose-response validation : Use Hill equation modeling to confirm target engagement specificity .

Advanced: What techniques elucidate the compound’s reaction mechanisms in catalytic processes?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- In situ spectroscopy : Monitor intermediates via FTIR or Raman during azetidine acylation.

- Isotopic labeling : Synthesize <sup>13</sup>C-labeled cyclobutane to trace bond cleavage pathways via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.